molecular formula C8H9F2N3O4 B2911725 ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856075-42-7

ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2911725
CAS No.: 1856075-42-7
M. Wt: 249.174
InChI Key: FEQRVWKNRGJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl substituent at the N1 position, a nitro group at the C4 position, and an ethyl ester at C2. This compound is part of a broader class of pyrazole-based molecules with applications in medicinal chemistry and agrochemical research due to their stability, tunable reactivity, and bioactivity. Its molecular weight is 235.15 g/mol (methyl ester analog) , though the ethyl ester variant’s exact weight depends on the substitution pattern. The nitro group enhances electrophilicity, while the difluoroethyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-2-17-8(14)7-5(13(15)16)3-12(11-7)4-6(9)10/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQRVWKNRGJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the difluoroethylation of a pyrazole derivative, followed by nitration and esterification reactions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure the sustainability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Substituents (N1, C3, C4) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate N1: 2,2-difluoroethyl; C3: ethyl ester; C4: nitro ~249.15 (estimated) Not reported Not reported
Mthis compound N1: 2,2-difluoroethyl; C3: methyl ester; C4: nitro 235.15 Not reported Discontinued
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) N1: H; C3: ethyl ester; C4: trifluoromethyl 223.12 141–142 60.0
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3) N1: methyl; C3: ethyl ester; C4: trifluoromethyl 237.14 58–60 73.8
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7) N1: phenyl; C3: ethyl ester; C4: trifluoromethyl 285.20 89–90 91.0

Key Observations :

  • N1 Substituents : The target compound’s 2,2-difluoroethyl group at N1 introduces steric bulk and fluorination, which may enhance metabolic stability compared to smaller groups (e.g., methyl in Compound 3) or aromatic substituents (e.g., phenyl in Compound 7).
  • C4 Functionalization: The nitro group in the target compound contrasts with the trifluoromethyl group in Compounds 2, 3, and 5.
  • Ester Chain Length : The ethyl ester in the target compound may confer slightly higher lipophilicity than the methyl ester analog , influencing solubility and bioavailability.

Comparative Reactivity :

  • Nitro Group : The nitro substituent in the target compound may render it more reactive toward reduction (e.g., to an amine) compared to trifluoromethyl-containing analogs .
  • Fluorination: The difluoroethyl group’s fluorine atoms could participate in hydrogen bonding or dipole interactions, unlike the non-fluorinated phenyl group in Compound 7 .

Physical and Spectroscopic Properties

Melting Points :

  • The target compound’s melting point is unreported, but analogs with bulkier N1 substituents (e.g., phenyl in Compound 7) exhibit higher melting points (89–90°C) compared to methyl-substituted derivatives (58–60°C for Compound 3) . This suggests the difluoroethyl group may result in intermediate thermal stability.

NMR Data :

  • In Compound 2 (N1: H), the pyrazole NH proton appears at δ 14.13, whereas alkylation (e.g., methyl in Compound 3) eliminates this signal. The target compound’s NMR would lack an NH peak due to N1 substitution, with characteristic shifts for the difluoroethyl group (e.g., –CH2CF2– protons near δ 4.0–5.0) .

Biological Activity

Ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

  • Chemical Formula : C₅H₅F₂N₃O₂
  • Molecular Weight : 177.11 g/mol
  • CAS Number : 1006442-51-8

The biological activities of pyrazole derivatives, including this compound, often involve interactions with various biological targets. Pyrazoles are known to exhibit:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against a range of pathogens, including bacteria and fungi. The mechanism typically involves the inhibition of key enzymes or disruption of cellular processes.
  • Anti-inflammatory Properties : Certain pyrazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial potential of fluorinated pyrazoles. For instance, a study demonstrated that fluorinated pyrazoles exhibit significant antifungal activity against various strains:

CompoundInhibition Rate (%)Target Organism
H943.07F. culmorum
H742.23Various fungi

These compounds were also noted for their safety towards beneficial soil bacteria, indicating a favorable profile for agricultural applications .

Anti-inflammatory Activity

In vitro studies have shown that certain pyrazole derivatives can significantly reduce levels of inflammatory markers. For example:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A6176
Compound B8593

These results suggest that this compound may possess similar anti-inflammatory properties .

Case Studies

  • Study on Antifungal Activity : A series of fluorinated pyrazoles were tested against phytopathogenic fungi, showing effective inhibition rates that suggest their potential as agricultural fungicides .
  • Anti-inflammatory Research : A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced edema models, revealing that some compounds exhibited comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate?

Synthesis of this compound typically involves multi-step reactions, including cyclocondensation, nitration, and esterification. Evidence from analogous pyrazole derivatives suggests using polar aprotic solvents (e.g., DMF or NMP) with catalysts like K₂CO₃ to facilitate alkylation of the pyrazole nitrogen . Nitration at the 4-position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition. Post-synthesis purification via silica gel chromatography or recrystallization is critical for achieving high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key for confirming substituent positions. The 2,2-difluoroethyl group shows characteristic splitting patterns (e.g., triplet of quartets for -CH₂CF₂H) .
  • LC-MS/HRMS : Validates molecular weight (MW: ~261.17 g/mol) and detects impurities.
  • FT-IR : Nitro (-NO₂) stretches appear at ~1520–1350 cm⁻¹, while ester carbonyl (C=O) peaks occur at ~1700–1750 cm⁻¹ .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Purity is best determined via HPLC (≥95% area normalization) and elemental analysis. Stability studies should include:

  • Thermal stability : TGA/DSC to monitor decomposition above 150°C .
  • Hydrolytic stability : Test in aqueous buffers (pH 1–13) to evaluate ester group susceptibility.
  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structural conformation?

SC-XRD using SHELX or SIR97 software provides precise bond lengths/angles, confirming the nitro group’s orientation and difluoroethyl geometry . For example, the dihedral angle between the pyrazole ring and nitro group can indicate steric strain. Mercury CSD tools enable visualization of intermolecular interactions (e.g., C–F⋯π contacts) that influence packing . Reference analogous pyrazole structures (e.g., ethyl 1,5-diphenylpyrazole-3-carboxylate) to validate refinement protocols .

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect reduces electron density at the pyrazole C-5 position, directing substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to assess aggregation behavior .
  • Docking Studies : Evaluate potential bioactivity by modeling interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory applications) .

Q. How can researchers address contradictions in reported synthetic yields or spectral data?

  • Reproducibility Checks : Verify reaction parameters (e.g., solvent purity, inert atmosphere) that may affect yields. For example, trace moisture can deactivate catalysts in alkylation steps .
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 3-(difluoromethyl)pyrazole-4-carboxylate) to confirm peak assignments .
  • High-Resolution Data : Use HRMS instead of low-resolution MS to distinguish between isobaric impurities .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazole derivatives?

  • Functional Group Modulation : Replace the nitro group with cyano or sulfonyl groups to study electronic effects on bioactivity .
  • Isosteric Replacements : Substitute the difluoroethyl group with trifluoromethyl or cyclopropyl to explore steric influences .
  • Metabolic Profiling : Use in vitro microsomal assays to identify esterase-mediated hydrolysis as a potential metabolic pathway .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Toxicity : While specific data are limited, assume acute toxicity based on nitroaromatic analogs. Use fume hoods and PPE (gloves, lab coats) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) before disposal. Consult institutional guidelines for halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.